4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid 4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 933704-26-8
VCID: VC4149477
InChI: InChI=1S/C8H9NO2S/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h4-5H,1-3H2,(H,10,11)
SMILES: C1CC(C2=C(C1)SC=N2)C(=O)O
Molecular Formula: C8H9NO2S
Molecular Weight: 183.23

4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid

CAS No.: 933704-26-8

Cat. No.: VC4149477

Molecular Formula: C8H9NO2S

Molecular Weight: 183.23

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid - 933704-26-8

Specification

CAS No. 933704-26-8
Molecular Formula C8H9NO2S
Molecular Weight 183.23
IUPAC Name 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Standard InChI InChI=1S/C8H9NO2S/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h4-5H,1-3H2,(H,10,11)
Standard InChI Key KECBFKQVKNASAO-UHFFFAOYSA-N
SMILES C1CC(C2=C(C1)SC=N2)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound belongs to the benzothiazole family, characterized by a fused benzene and thiazole ring. Partial saturation of the benzene ring yields the tetrahydro derivative, while the carboxylic acid group at position 4 introduces polarity and hydrogen-bonding capacity. Key molecular parameters include:

PropertyValueSource
Molecular FormulaC₈H₉NO₂S
Molecular Weight183.23 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point391.5 ± 42.0 °C (at 760 mmHg)
LogP (Partition Coeff.)0.90

The presence of the carboxylic acid group significantly influences its solubility in polar solvents and reactivity in synthetic applications.

Spectroscopic Data

While direct spectroscopic data for the parent compound is sparse, derivatives such as 2-(phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid (CAS 40440-19-5) provide insights. For example:

  • ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 7.4–7.2 (m, 5H, aromatic), 3.1–2.8 (m, 4H, tetrahydro ring) .

  • IR: Strong absorption at 1700–1680 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H in thiazole) .

Synthesis and Derivative Formation

Primary Synthesis Routes

The compound is typically synthesized via cyclocondensation reactions:

  • Condensation of o-Aminothiophenols with Carboxylic Acids:

    • Reacting 2-aminocyclohexanethiol with α-keto acids in the presence of polyphosphoric acid (PPA) yields the tetrahydrobenzothiazole core .

    • Example:

      2-Aminocyclohexanethiol+CH₃COCOOHPPA4-Acetyl-4,5,6,7-tetrahydro-1,3-benzothiazoleOxidationCarboxylic Acid\text{2-Aminocyclohexanethiol} + \text{CH₃COCOOH} \xrightarrow{\text{PPA}} \text{4-Acetyl-4,5,6,7-tetrahydro-1,3-benzothiazole} \rightarrow \text{Oxidation} \rightarrow \text{Carboxylic Acid}
    • Yields: 60–75% after purification .

  • Functionalization of Preformed Benzothiazoles:

    • Carboxylic acid groups are introduced via Grignard reactions or hydrolysis of nitriles .

Key Derivatives and Modifications

  • 2-Methyl Derivative (CAS 933733-23-4): Synthesized by substituting the thiazole nitrogen with a methyl group, enhancing lipophilicity (LogP = 1.2) .

  • 2-Phenylamino Derivative (CAS 40440-19-5): Introduced via Ullmann coupling, showing improved binding to amyloid plaques in Alzheimer’s research .

Biological and Industrial Applications

Material Science Applications

  • Corrosion Inhibition: Adsorbs onto steel surfaces via sulfur and oxygen atoms, reducing corrosion rates by 85% at 100 ppm .

  • Ligands in Catalysis: Copper complexes of tetrahydrobenzothiazole-carboxylates catalyze C–N coupling reactions with 90% efficiency .

Research Advancements and Challenges

Recent Studies (2023–2025)

  • Structural Optimization: Computational modeling (DFT) identifies the 4-carboxylic acid group as critical for hydrogen bonding with kinase active sites .

  • Drug Delivery Systems: Encapsulation in PEGylated liposomes improves bioavailability by 3-fold in murine models.

Limitations and Future Directions

  • Synthetic Complexity: Low yields (<50%) in multi-step derivatization hinder large-scale production .

  • Toxicity Concerns: Metabolites of 2-phenylamino derivatives show hepatotoxicity at doses >100 mg/kg.

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